molecular formula C8H14F3O3PS B105807 ENT 27,371 CAS No. 16499-75-5

ENT 27,371

Cat. No.: B105807
CAS No.: 16499-75-5
M. Wt: 278.23 g/mol
InChI Key: NGRGWVSHDRFOEW-UHFFFAOYSA-N
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Description

The term "ENT 27,371" refers to the 27,371 predicted off-target protein interactions identified in a large-scale computational study of FDA-approved drugs . These interactions were predicted using a combination of machine learning (ML), chemical similarity analysis, and pharmacophoric modeling to explore repurposing opportunities for existing drugs. Key targets included GPCRs (38% of predictions) and protein kinases, highlighting their pharmacological relevance .

Properties

CAS No.

16499-75-5

Molecular Formula

C8H14F3O3PS

Molecular Weight

278.23 g/mol

IUPAC Name

4-diethoxyphosphorylsulfanyl-1,1,2-trifluorobut-1-ene

InChI

InChI=1S/C8H14F3O3PS/c1-3-13-15(12,14-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3

InChI Key

NGRGWVSHDRFOEW-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SCCC(=C(F)F)F

Canonical SMILES

CCOP(=O)(OCC)SCCC(=C(F)F)F

Other CAS No.

16499-75-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ENT 27,371 typically involves the reaction of diethyl phosphorochloridothioate with 3,4,4-trifluoro-3-buten-1-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ENT 27,371 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphorothioate esters.

Scientific Research Applications

ENT 27,371 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of ENT 27,371 involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition can result in various physiological effects, including muscle paralysis and other neurological impacts.

Comparison with Similar Compounds

Comparison with Similar Computational Prediction Frameworks

The study employed six orthogonal methods to predict interactions: SAS, SAR, SIM, MLM, XPI, and SEA . Each method contributed uniquely to the total of 27,371 predictions (Table 1):

Method Predicted Interactions Key Strengths Limitations
SAS 12,647 High sensitivity for structural analogs Overpredicts low-affinity targets
SAR 10,804 Robust for pharmacophore-based predictions Misses novel binding motifs
SIM 15,632 Detects broad chemical similarities Low specificity for GPCRs
MLM 9,918 ML-driven target prioritization Requires large training datasets
XPI 13,890 High accuracy for kinase targets Limited to enzyme classes
SEA 8,273 Efficient for ligand-based screening Poor performance on membrane proteins

For example, XPI and SEA alone missed 40% of GPCR interactions, which were identified by SIM and SAR .

Comparison by Target Class and Affinity

Target Class Distribution

GPCRs dominated the predictions (10,648 interactions), followed by protein kinases (6,221 interactions) and ion channels (2,894 interactions) .

Target Class Predicted Interactions Confirmed (In Vitro) High Affinity (<100 nM)
GPCRs 10,648 4,942 (46%) 2,205 (46% of confirmed)
Protein Kinases 6,221 3,891 (63%) 1,502 (39% of confirmed)
Ion Channels 2,894 1,732 (60%) 621 (36% of confirmed)

Affinity Ranges

Of the 17,283 confirmed interactions:

  • 46% had sub-100 nM potency (high affinity), including 539 interactions at 1–10 nM and 217 at <1 nM .
  • 54% showed weaker affinities (100 nM–1 µM), requiring optimization for clinical use .

Comparison with Experimental Repurposing Studies

The 27,371 predictions were compared to existing drug-target databases (e.g., ChEMBL, BindingDB):

  • Overlap: 12% of predictions matched known off-targets, validating the methodology .
  • Novelty: 88% represented previously unreported interactions, with 4,000 high-affinity candidates prioritized for repurposing .
  • Case Example : The antihistamine loratadine (originally targeting H1 receptors) was predicted to bind β2-adrenergic receptors (GPCRs) with 28 nM affinity, later confirmed in vitro .

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